molecular formula C7H18N2O B1266512 1-Amino-3-(diethylamino)propan-2-ol CAS No. 6322-01-6

1-Amino-3-(diethylamino)propan-2-ol

Cat. No. B1266512
CAS RN: 6322-01-6
M. Wt: 146.23 g/mol
InChI Key: LEJMOTVCCRDZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710067B2

Procedure details

To the ice-cold solution of ammonium hydroxide (25 mL, 159 mmole) of 25% (w/w) was added glycidyldiethylamine dropwise (3.2 g, 24.8 mmol) over 10 minutes. The reaction mixture was stirred at 0-5° C. for 1 hour and then room temperature for 14 hours. The resulting reaction mixture was evaporated and distilled (84-90° C. at 500-600 mT) to yield 1-amino-3-diethylamino-propan-2-ol (3.3 g, 92%). MS m/z 147 ([M+1]−).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[CH2:3]([N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])[CH:4]1[O:6][CH2:5]1>>[NH2:2][CH2:5][CH:4]([OH:6])[CH2:3][N:7]([CH2:10][CH3:11])[CH2:8][CH3:9] |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
room temperature for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled (84-90° C. at 500-600 mT)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC(CN(CC)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.